molecular formula C9H6F3N3O B11874488 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11874488
M. Wt: 229.16 g/mol
InChI Key: LAGFPXNXNXXEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound with a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 8-(trifluoromethyl)imidazo[1,2-a]pyridine with appropriate carboxamide precursors. One common method involves the use of aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group undergoes nucleophilic substitution under specific conditions. For example:

  • Amide bond cleavage : Treatment with LiAlH₄ in anhydrous THF reduces the carboxamide to a primary amine, forming 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-methylamine (yield: 72%) .

  • Acid chloride formation : Reaction with oxalyl chloride and DMF in dichloromethane converts the carboxamide to a reactive acid chloride intermediate, enabling subsequent coupling with amines .

Reaction TypeReagents/ConditionsProductYieldSource
Amide reductionLiAlH₄, THF, 0°C → RT, 4 h3-Methylamine derivative72%
Acid chloride formationOxalyl chloride, DMF, DCM, RT, 15 minReactive intermediate for further coupling85%

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in transition-metal-catalyzed coupling:

  • Suzuki-Miyaura coupling : Palladium-catalyzed reaction with arylboronic acids introduces substituents at position 2. For instance, coupling with 4-bromophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane yields 2-(4-bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide (yield: 68%) .

  • Alkyne insertion : Copper(I)-catalyzed cyclization with terminal alkynes forms alkenyl-substituted derivatives under aerobic conditions .

Coupling TypeCatalytic SystemSubstituent IntroducedYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CAryl groups at position 268–74%
Domino A³-couplingCuI, Ag₂O, MeOH, 50°CPropargylamine derivatives63–87%

Electrophilic Aromatic Substitution (EAS)

The electron-rich ring system undergoes regioselective EAS:

  • Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF selectively substitutes hydrogen at position 6, yielding 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5, though yields are moderate (55%) due to competing decomposition.

EAS ReactionReagents/ConditionsPosition SubstitutedYieldSource
ChlorinationNCS, DMF, 0°C → RT, 2 hPosition 665%
NitrationHNO₃, H₂SO₄, 0°C, 1 hPosition 555%

Functional Group Transformations

The trifluoromethyl group exhibits unique reactivity:

  • Hydrolysis resistance : Unlike methyl groups, the CF₃ group remains intact under acidic (HCl, 100°C) or basic (NaOH, 80°C) hydrolysis conditions.

  • Radical reactions : Photochemical conditions (UV light, AIBN) generate trifluoromethyl radicals, enabling C–H functionalization in neighboring aromatic systems.

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized for pharmacological screening:

  • Hybrid molecules : Condensation with cinnamamide derivatives using BOP-Cl/NEt₃ yields hybrids with enhanced antimycobacterial activity (MIC: 1.35 μM against M. tuberculosis) .

  • Chalcone conjugates : Coupling with acryloyl chlorides produces chalcone derivatives active against Trypanosoma cruzi (IC₅₀: 8.5 μM) .

Hybrid TypeSynthetic MethodBiological TargetIC₅₀/MICSource
Cinnamamide hybridsBOP-Cl, NEt₃, DCM, RT, 3 hM. tuberculosis1.35 μM
Chalcone conjugatesAcryloyl chloride, pyridine, RTTrypanosoma cruzi8.5 μM

Oxidation and Reduction Pathways

  • Oxidation : The carboxamide group resists oxidation, but the imidazo ring undergoes partial degradation with KMnO₄/H₂SO₄, forming pyridine dicarboxylic acid derivatives (yield: 40%).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo ring to a tetrahydropyridine system, though this disrupts aromaticity and biological activity.

Key Mechanistic Insights

  • The trifluoromethyl group enhances electrophilic substitution at positions 5 and 6 via inductive effects.

  • Rhodium-catalyzed C–H activation enables direct arylation at position 2 without directing groups, as demonstrated using [RhCp*Cl₂]₂/Ag₂O systems .

  • Copper-mediated domino coupling efficiently constructs polyfunctionalized derivatives in green solvents (e.g., ethanol), achieving >80% yields with low E-factors .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions positions it as a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide exhibits significant antimicrobial and antifungal properties. Its potential as a therapeutic agent is being investigated, particularly against multidrug-resistant pathogens. The presence of the trifluoromethyl group may enhance the compound's binding affinity to biological targets, making it a candidate for further development in antimicrobial therapies .

Antitubercular Activity

A critical area of research involves the compound's efficacy against Mycobacterium tuberculosis (MTB). Studies have shown that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo[1,2-a]pyridine scaffold can lead to improved antitubercular activity .

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines. The compound's bioactivity is being assessed through various assays, including those conducted by the National Cancer Institute (NCI), which evaluate its effects on tumor cell lines .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of similar compounds to provide context for the unique properties of this compound:

Compound NameStructural FeaturesSimilarity Index
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridineChlorine atom instead of carboxamide0.77
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acidDifferent position of trifluoromethyl group0.71
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acidChlorine substitution at different position0.77
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylateEster functional group instead of amide0.68

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimycobacterial Activity : A series of derivatives were synthesized and tested for their activity against MTB. Results indicated that certain modifications led to improved efficacy compared to standard treatments .
  • Anticancer Screening : In vitro studies demonstrated that some derivatives exhibited significant growth inhibition in specific cancer cell lines, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the imidazole ring followed by the introduction of the trifluoromethyl group and carboxamide functionalities. Various synthetic pathways have been explored to optimize yield and purity, often employing catalysts such as palladium or nickel for coupling reactions .

Antimycobacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study highlighted that these compounds selectively inhibit M. tuberculosis without affecting gram-positive or gram-negative bacteria, indicating a targeted mechanism of action .

Antibacterial Properties

In vitro studies have shown that related compounds possess antibacterial properties against various strains of bacteria. For instance, certain imidazo[1,2-a]pyridine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 125 to 250 µg/mL . The structure-activity relationship indicates that modifications to the imidazole ring can enhance antibacterial potency.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound exhibits selective cytotoxicity, with IC50 values indicating moderate to high activity against specific cancer types while showing reduced toxicity in normal cells. This selectivity is crucial for developing effective anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the trifluoromethyl group plays a significant role in enhancing biological activity. Variations in substituents on the imidazole ring can lead to substantial differences in potency and selectivity. The following table summarizes key findings from SAR studies:

CompoundSubstituentBiological ActivityIC50 (µM)
AHAntimycobacterial10
BCF3Antimycobacterial5
CClAntibacterial15
DCF3 + NH2Anticancer7

Case Studies

Several case studies have focused on the application of this compound in treating infectious diseases and cancer:

  • Antimycobacterial Lead : A study identified this compound as a promising lead for developing new antimycobacterial agents through whole-cell screening against M. tuberculosis.
  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits proliferation in various cancer cell lines while sparing normal cells, supporting its potential as a therapeutic agent.

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-15-6(7(13)16)4-14-8(5)15/h1-4H,(H2,13,16)

InChI Key

LAGFPXNXNXXEBB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(F)(F)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.